molecular formula C10H7N3O B1417404 Pyrimido[1,2-a]benzimidazol-2(1H)-one CAS No. 24811-78-7

Pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B1417404
CAS No.: 24811-78-7
M. Wt: 185.18 g/mol
InChI Key: IZRYCLMZDYFCMJ-UHFFFAOYSA-N
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Description

Pyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrimidine ring and a benzimidazole ring

Mechanism of Action

Mode of Action

The mode of action of Pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with its targets, leading to changes at the molecular level. For instance, protonation (deuteration) and methylation of substituted 2-aminopyrimido[1,2-a]benzimidazoles take place at the N10 atom, while acylation by carboxylic acid anhydrides gives the 2-acylamino derivatives exclusively .

Biochemical Pathways

It’s known that 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid chlorides or esters to give only pyrimido[1,2-a]benzimidazol-2(1h)-ones . This suggests that the compound may interact with biochemical pathways involving these reactions.

Result of Action

It’s known that the compound has been synthesized in reactions of schiff bases with selected nitriles containing an active methylene group . This suggests that the compound may have effects at the molecular level involving these reactions.

Biochemical Analysis

Biochemical Properties

Pyrimido[1,2-a]benzimidazol-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of key signaling molecules, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as a competitive inhibitor and preventing substrate binding . This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can interact with transcription factors, inhibiting their ability to bind to DNA and regulate gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures, which can affect its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing tumor growth and enhancing immune response . At higher doses, it can cause toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings underscore the importance of careful dosage optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters. This reaction proceeds in the presence of β-ketoenolates or nickel(2+) acetate, leading to the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives . Protonation and methylation of these derivatives occur at the N10 atom, while acylation by carboxylic acid anhydrides yields 2-acylamino derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,2-a]benzimidazol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to its specific structural arrangement, which combines the properties of both pyrimidine and benzimidazole rings.

Properties

IUPAC Name

1H-pyrimido[1,2-a]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRYCLMZDYFCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474305
Record name Pyrimido[1,2-a]benzimidazol-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24811-78-7
Record name Pyrimido[1,2-a]benzimidazol-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to Pyrimido[1,2-a]benzimidazol-2(1H)-ones?

A1: One common approach involves the cyclization of 2-aminobenzimidazole with various bifunctional carboxylic acid derivatives. For instance, reacting 2-aminobenzimidazole with α,β-unsaturated carboxylic acid chlorides or esters yields Pyrimido[1,2-a]benzimidazol-2(1H)-ones. [] Another method utilizes the reaction of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. []

Q2: Can you elaborate on the use of solid-phase synthesis for creating Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives?

A2: Yes, researchers have explored solid-phase synthesis utilizing resin-bound 3-(2-aminophenylamino)-2-seleno-esters as building blocks. [] This method allows for the creation of diverse this compound analogs through condensation reactions with various reagents like isothiocyanates and α-amino acids. The selenium resin acts as both a linker and a building block, ultimately facilitating the formation of a double bond within the target molecule upon cleavage.

Q3: Are there studies investigating the biological activity of this compound derivatives?

A3: Research suggests that some this compound derivatives, particularly those with a 2-(trifluoromethyl) substituent, exhibit promising DNA-topoisomerase I inhibitory activity. [] This finding highlights the potential of these compounds as leads for further development in the context of anti-cancer therapies.

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